TAK-243

Catalog No.
S549056
CAS No.
1450833-55-2
M.F
C19H20F3N5O5S2
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-243

CAS Number

1450833-55-2

Product Name

TAK-243

IUPAC Name

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate

Molecular Formula

C19H20F3N5O5S2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1

InChI Key

KJDAGXLMHXUAGV-DGWLBADLSA-N

SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

TAK-243, TAK 243, TAK243, MLN7243, MLN-7243, MLN 7243, AOB87172, AOB-87172, AOB 87172

Canonical SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Description

The exact mass of the compound Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester is 519.0858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Adrenocortical Carcinoma (ACC) Research

Specific Scientific Field: This research falls under the field of Oncology, specifically the study of Adrenocortical Carcinoma (ACC).

Summary of the Application: TAK-243, a clinical ubiquitin-activating enzyme (UAE) inhibitor, showed potent activity in ACC cell lines .

Methods of Application: An extensive drug screen was conducted to identify compounds with potential activity against ACC cell lines . The efficacy of TAK-243 was tested in ACC models including patient-derived organoids and mouse xenografts .

Results or Outcomes: TAK-243 inhibited protein ubiquitination in ACC cells, leading to the accumulation of free ubiquitin, activation of the unfolded protein response, and induction of apoptosis . The tumor suppressive effects of TAK-243 and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .

Application in Acute Myeloid Leukemia (AML) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Acute Myeloid Leukemia (AML).

Summary of the Application: A genome-wide CRISPR/Cas9 knockout screen was conducted in AML cells in the presence of TAK-243 to identify genes essential for TAK-243 action .

Methods of Application: A genome-wide CRISPR/Cas9 knockout screen was conducted in AML cells in the presence of TAK-243 . The aim was to identify genes whose knockout confers resistance to TAK-243 .

Results or Outcomes: The top gene identified was BEN domain-containing protein 3 (BEND3), a transcriptional repressor and a regulator of chromatin organization . Knockout of BEND3 dampened TAK-243 effects on ubiquitylation, proteotoxic stress, and DNA damage response . BEND3 knockout upregulated the ABC efflux transporter breast cancer resistance protein (BCRP; ABCG2), and reduced the intracellular levels of TAK-243 .

Application in Chronic Myelomonocytic Leukemia (CMML) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Chronic Myelomonocytic Leukemia (CMML).

Methods of Application: The trial aimed to establish the recommended phase 2 dose (RP2D) of TAK-243 administered intravenously in a twice-weekly schedule in patients with CMML refractory to hypomethylating agents (HMAs) .

Results or Outcomes: The trial was still in progress at the time of the last update

Application in Advanced Cancer Research

Specific Scientific Field: This research is in the field of Oncology, specifically the study of Advanced Cancers.

Summary of the Application: A clinical trial was conducted to study TAK-243 in patients with advanced cancer .

Methods of Application: The trial aimed to study the side effects and best dose of TAK-243 in treating patients with advanced cancer .

Application in Lymphoma Research

Specific Scientific Field: This research is in the field of Oncology, specifically the study of Lymphoma.

Summary of the Application: A study was conducted to examine whether TAK-243, a small molecule inhibitor of the ubiquitin activating enzyme (UAE), could heighten tumor immunogenicity and increase response to checkpoint inhibition .

Methods of Application: The study used multiplexed trackable intratumor microdosing (CIVO TM, Presage Biosciences) to introduce TAK-243 alone or in combination with an anti-PD1 antibody (RPM1-14) to distinct localized positions within a syngeneic model of lymphoma (A20) .

Results or Outcomes: TAK-243 induced elevation of multiple immune response biomarkers including dendritic cell enrichment, chemokine elevation, TNFa elevation, and CD8/Granzyme B elevation . Intratumor injection of TAK-243 resulted in greater regression of tumors in a dual flanked A20 xenograft model when combined with systemically delivered anti-PD1 .

Application in Myelodysplastic Syndromes (MDS) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Myelodysplastic Syndromes (MDS).

Methods of Application: The trial aimed to establish the recommended phase 2 dose (RP2D) of TAK-243 administered intravenously in a twice-weekly schedule in patients with MDS refractory to hypomethylating agents (HMAs) .

TAK-243 is a novel compound that functions as a potent inhibitor of Ubiquitin-activating enzyme 1 (UBA1), a crucial enzyme in the ubiquitin-proteasome pathway. This pathway plays a significant role in regulating protein degradation and cellular homeostasis. TAK-243 has demonstrated the ability to inhibit protein ubiquitination, leading to the accumulation of free ubiquitin and activation of cellular stress responses, which can induce apoptosis in cancer cells .

TAK-243 primarily interacts with UBA1 by forming a covalent bond with the enzyme, effectively blocking its activity. This inhibition leads to a cascade of reactions where the normal ubiquitination process is disrupted, resulting in increased levels of unmodified proteins and subsequent cellular stress. Specifically, TAK-243 binds to free ubiquitin, forming a TAK-243-ubiquitin adduct that prevents the activation of E1 enzymes, thereby inhibiting intracellular ubiquitin binding .

TAK-243 exhibits significant biological activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as pancreatic cancer and glioblastoma. In preclinical studies, it has shown robust anti-tumor effects by inducing apoptosis and activating the unfolded protein response. Notably, it has been effective in overcoming drug resistance in models of multiple myeloma . The compound is currently undergoing clinical trials for its efficacy in treating advanced cancers .

The synthesis of TAK-243 involves several chemical steps to construct its unique structure, which includes specific functional groups that enable its interaction with UBA1. While detailed synthetic protocols are proprietary, initial reports suggest that it is synthesized through standard organic chemistry techniques involving coupling reactions and purification processes to achieve high purity suitable for biological testing .

TAK-243 is being explored primarily as an anti-cancer therapeutic agent due to its ability to inhibit UBA1. Its applications extend beyond oncology; it may also serve as a tool compound for studying the ubiquitin-proteasome system in various biological contexts. Additionally, its potential synergistic effects with existing cancer therapies make it a candidate for combination treatments in clinical settings .

Studies have shown that TAK-243 is a substrate for the multidrug resistance protein ABCB1 (P-glycoprotein), which can limit its cytotoxic efficacy in drug-resistant tumors. In vitro experiments indicated that the presence of ABCB1 reduces the accumulation of TAK-243 within cells, thereby diminishing its therapeutic effects. Pharmacological inhibition or genetic knockout of ABCB1 has been shown to reverse this resistance, indicating potential strategies for enhancing TAK-243's effectiveness .

TAK-243 belongs to a class of compounds that inhibit E1 enzymes involved in ubiquitination. Here is a comparison with similar compounds:

Compound NameTarget EnzymePotency (IC50)Unique Features
TAK-243UBA11 ± 0.2 nMFirst-in-class UBA1 inhibitor
MLN4924NEDD8-activating enzyme10 nMTargets NEDD8 pathway; used in solid tumors
P5091UBA320 nMSelective for UBA3; less potent than TAK-243
NSC697923UBA630 nMInhibits multiple E1 enzymes; broader spectrum

Uniqueness of TAK-243: Unlike other compounds, TAK-243 selectively inhibits UBA1 with high potency while showing less activity against related enzymes like UBA3 and NEDD8-activating enzyme. This selectivity may contribute to its unique therapeutic profile in cancer treatment .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

519.08579559 g/mol

Monoisotopic Mass

519.08579559 g/mol

Heavy Atom Count

34

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9GGV0YCDI

Wikipedia

Tak-243

Dates

Modify: 2023-08-15
1. Preparation of ubiquitin-​activating enzyme inhibitor and use alone and in combination with other chemotherapeutic agents for treatment of cancer by Bence, Neil; Huck, Jessica; Hyer, Marc; Milhollen, Michael; Shi, Judy Qiuju; Traore, Tary from PCT Int. Appl. (2016), WO 2016069392 A1 20160506. | Language: English, Database: CAPLUS
2. Preparation of ubiquitin-​activating enzyme inhibitor and use in combination with radiation for treatment of cancer by Bence, Neil; Hyer, Marc; Milhollen, Michael; Samnotra, Vivek; Santillana Soto, Sergio Luis; Sappal, Darshan from PCT Int. Appl. (2016), WO 2016069393 A1 20160506. | Language: English, Database: CAPLUS
3. Preparation of pyrazolopyrimidinyl compounds as inhibitors of ubiquitin-​activating enzyme by Afroze, Roushan; Bharathan, Indu T.; Ciavarri, Jeffrey P.; Fleming, Paul E.; Gaulin, Jeffrey L.; Girard, Mario; Langston, Steven P.; Soucy, Francois R.; Wong, Tzu-Tshin; Ye, Yingchun from PCT Int. Appl. (2013), WO 2013123169 A1 20130822. | Language: English, Database: CAPLUS

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